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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
the synthesis of erbium silicide.

Frequently Asked Questions (FAQS)
Q1: What is the initial temperature at which erbium starts to react with a silicon substrate?

Al: The reaction between a deposited erbium film and a Si(100) substrate has been observed
to begin at an annealing temperature of 300°C.[1][2][3] However, at this temperature, the peaks
of the resulting ErSiz-x phase are very weak, and the signal from the metallic erbium remains
strong.[2]

Q2: What is the primary crystalline phase of erbium silicide that forms upon annealing?

A2: The primary phase formed is a silicon-deficient hexagonal disilicide, commonly denoted as
ErSiz-x.[2] X-ray diffraction (XRD) analyses have confirmed the formation of ErSiz-x at
annealing temperatures ranging from 450°C to 600°C.[1]

Q3: What is the optimal annealing temperature range for forming a stable ErSi>—x phase?

A3: Upon annealing at 500°C and above, the peak intensity of the ErSi>—x phase in XRD
spectra increases significantly.[2] This phase has been found to be stable up to an annealing
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temperature of 1000°C.[1][2][3] For applications in silicon-based optoelectronics, annealing
processes are preferably kept below 1000°C.[4]

Q4: How does the annealing temperature affect the electrical properties of the erbium silicide
film?

A4: The Schottky barrier height (SBH) of ErSiz-x/p-Si(100) contacts has been shown to vary
with annealing temperature. For temperatures ranging from 500°C to 900°C, the SBH was
found to be in the range of 0.783 to 0.805 eV.[1][2][3] For ErSiz-x/n-Si(100) contacts, the mean
SBHs were extracted to be between 0.343 and 0.427 eV for different annealing temperatures.

[1]3]
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Issue

Potential Cause

Recommended Solution

Weak or no formation of

erbium silicide phase

Insufficient annealing

temperature.

Increase the annealing
temperature to at least 500°C
to promote a stronger reaction
and higher crystallinity of the
ErSiz-x phase.[2]

Oxygen contamination during

deposition or annealing.

Deposit the erbium film in an
ultrahigh vacuum (UHV)
system and perform in-situ
annealing.[2] Alternatively, use
a capping layer, such as
titanium (Ti), to protect the
erbium film from oxidation
during ex-situ annealing.[1] A
Ti capping layer can also lower
the formation temperature of
ErSiz.[5]

Surface oxidation of the

erbium silicide film

High reactivity of erbium with

oxygen.

Employ a capping layer (e.g.,
10 nm Ti) deposited on top of
the erbium film before
annealing to prevent oxidation.
[1] Annealing in a forming gas
or N2 ambient can also help to
mitigate oxidation.[1][5]

Formation of pinholes or

pyramidal defects in the film

Initial erbium thickness.

The formation of these defects
is dependent on the initial
thickness of the erbium film.[1]
[2][3] Optimizing the deposited
Er thickness may reduce

defect formation.

Contamination at the metal-

silicon interface.

Ensure the silicon substrate
surface is thoroughly cleaned
and prepared under UHV
conditions before erbium

deposition to minimize
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interface contamination, which

is a primary cause of surface
pitting.[1]

Epitaxial strain.

Since pyramidal defects are
linked to epitaxial strains,
using an amorphous substrate

can prevent their formation.[1]

High sheet resistance of the

silicide film

Discontinuous layer formation
due to intensive sputtering and
aggregation at high substrate
temperatures during ion

implantation.

For synthesis via ion
implantation, lower substrate
temperatures may be
necessary to prevent the
formation of discontinuous
layers and thus reduce
resistivity.[6][7] Post-
implantation annealing is then
required to form the ErSiz-«x
phase.[6][7]

Quantitative Data Summary

Annealing Temperature
(°C)

Formed Erbium Silicide
Phase

Key Observations

Initial reaction between Er and

300 ErSiz-x (weak formation) )

Si occurs.[1][2][3]

Confirmed formation of the
450 - 600 ErSiz-x _ o

erbium disilicide phase.[1]

The ErSiz-x phase shows high
500 - 1000 Stable ErSiz2-x stability within this range.[1][2]

[3]

Experimental Protocols

Protocol 1: Erbium Silicide Formation by Sputtering and Rapid Thermal Annealing (RTA)

© 2025 BenchChem. All rights reserved. a/7

Tech Support


https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.researchgate.net/publication/234959099_Effects_of_substrate_temperature_and_annealing_temperature_on_the_formation_and_properties_of_erbium_silicide_layers_synthesized_by_high_current_Er_ion_implantation
https://www.semanticscholar.org/paper/Effects-of-substrate-temperature-and-annealing-on-Zhang-Wong/06943ee0220fc8831b83a10996a1b6861d87ebb4
https://www.researchgate.net/publication/234959099_Effects_of_substrate_temperature_and_annealing_temperature_on_the_formation_and_properties_of_erbium_silicide_layers_synthesized_by_high_current_Er_ion_implantation
https://www.semanticscholar.org/paper/Effects-of-substrate-temperature-and-annealing-on-Zhang-Wong/06943ee0220fc8831b83a10996a1b6861d87ebb4
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.tib.eu/en/search/id/tema:TEMA20080509342/Erbium-silicide-formation-and-its-contact-properties?cHash=0873b4f5c919668030ece8ca69459e4e
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.tib.eu/en/search/id/tema:TEMA20080509342/Erbium-silicide-formation-and-its-contact-properties?cHash=0873b4f5c919668030ece8ca69459e4e
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Substrate Preparation: Begin with a clean Si(100) substrate.

Erbium Deposition: Deposit an erbium film of the desired thickness onto the Si(100)
substrate using a sputtering system.

Capping Layer Deposition (Optional but Recommended): To prevent oxidation, deposit a thin
capping layer, such as 10 nm of Titanium (Ti), on top of the erbium film without breaking

vacuum.
Rapid Thermal Annealing (RTA): Transfer the sample to an RTA chamber.

Annealing Process: Anneal the sample in a controlled atmosphere (e.g., forming gas or N2)
at a temperature between 500°C and 1000°C to form the ErSiz2-x phase.[1][2]

Characterization: Analyze the resulting film using techniques such as X-ray Diffraction (XRD)
to confirm the phase formation and Scanning Electron Microscopy (SEM) to observe the
surface morphology.

Protocol 2: Erbium Silicide Synthesis by lon Implantation

Substrate Preparation: Use a clean Si wafer as the substrate.

lon Implantation: Implant erbium ions into the Si wafer using a Metal Vapor Vacuum Arc
(MEVVA) ion source. The substrate temperature during implantation can influence the direct
formation of the silicide phase. Direct formation of ErSi2—x can occur at substrate
temperatures of 200°C or higher.[6][7]

Post-Implantation Annealing: If the implantation was performed at a lower substrate
temperature, a post-implantation annealing step is necessary. Anneal the sample in a
furnace or RTA system to form the ErSi2-x phase.

Characterization: Characterize the synthesized layer using Rutherford Backscattering
Spectrometry (RBS) to determine the composition and thickness, XRD for phase
identification, and Atomic Force Microscopy (AFM) to assess surface roughness.[6][7]

Visualizations
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Erbium Silicide Phase & Film Quality
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Caption: Erbium Silicide Phase Formation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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